molecular formula C10H9FO2 B14021715 4-Fluoro-indan-2-carboxylic acid

4-Fluoro-indan-2-carboxylic acid

Cat. No.: B14021715
M. Wt: 180.17 g/mol
InChI Key: UQHMOPUWOMZZPL-UHFFFAOYSA-N
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Description

4-Fluoro-indan-2-carboxylic acid is an organic compound that belongs to the class of indan derivatives It features a fluorine atom attached to the fourth position of the indan ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of indan-2-carboxylic acid using Selectfluor® as the fluorinating agent . The reaction is carried out under mild conditions, often in the presence of a solvent like acetonitrile.

Industrial Production Methods: Industrial production of 4-Fluoro-indan-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-indan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-indan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-indan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and proteins. This interaction can inhibit enzyme activity or modulate protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Shares a similar carboxylic acid group but lacks the fluorine atom.

    Indan-1-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    Fluoro-indole derivatives: Compounds with a fluorine atom and an indole ring structure.

Uniqueness: 4-Fluoro-indan-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group on the indan ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C10H9FO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13)

InChI Key

UQHMOPUWOMZZPL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

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